molecular formula C22H18N4O4S B2613415 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895425-45-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2613415
CAS RN: 895425-45-3
M. Wt: 434.47
InChI Key: LVYIEHXSOHWNKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not available in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” are not specified in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can influence how the compound behaves in different environments. The specific physical and chemical properties of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” are not provided in the retrieved sources .

Scientific Research Applications

Anticancer Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide derivatives have shown promising anticancer activity. A study synthesized a series of related compounds and evaluated their anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. The compounds were found to exhibit moderate to good anticancer activity, with some showing superior potency, attributed to the presence of methoxy and nitro groups in the benzamide moiety (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Antimicrobial Activity

Derivatives of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide have also been synthesized for antimicrobial purposes. Studies have reported the antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties of thiazole derivatives. Specifically, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives exhibited significant antimicrobial activity against a variety of gram-positive and gram-negative species, with hydroxy and amino substituted derivatives showing the maximum activity (Chawla, 2016).

Antiparasitic Activity

The broader class of thiazolides, which includes compounds like nitazoxanide (composed of a nitrothiazole-ring and a salicylic acid moiety), has demonstrated a broad spectrum of activities against various parasites and bacteria. Thiazolides have multiple mechanisms of action and target different metabolic pathways, acting specifically against intracellular and extracellular pathogens (Hemphill, Müller, & Müller, 2007). Further studies on modified versions of thiazolides have shown that the thiazole-associated nitro group is not necessarily required for the action of the drug, suggesting alternative mechanisms of action for this class of compounds (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. The specific safety and hazards information for “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not available in the retrieved sources .

Future Directions

The future directions for research on “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-8-9-18(30-2)19-20(14)31-22(24-19)25(13-15-5-4-10-23-12-15)21(27)16-6-3-7-17(11-16)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYIEHXSOHWNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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